

What are the chemical properties of N-Nitroso Desloratadine-d4?

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Compound of Interest

Compound Name: N-Nitroso Desloratadine-d4

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N-Nitroso Desloratadine-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and analytical applications of **N-Nitroso Desloratadine-d4**. This deuterated analog serves as a critical internal standard for the accurate quantification of the genotoxic impurity, N-Nitroso Desloratadine, in pharmaceutical substances and products.

Core Chemical Properties

N-Nitroso Desloratadine-d4, with the CAS number 2733579-31-0, is the deuterated form of N-Nitroso Desloratadine. The incorporation of four deuterium atoms results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.



Property	Value	Source
Chemical Name	8-chloro-6,11-dihydro-11-(1-nitroso-4-piperidinylidene- 2,2,6,6-d4)-5H-benzo[1] [2]cyclohepta[1,2-b]pyridine	[3][4][5]
Molecular Formula	C19H14D4CIN3O	[3][4]
Molecular Weight	343.8 g/mol	[3][4]
CAS Number	2733579-31-0	[3]
Appearance	A solid	[3]
Purity	≥99% deuterated forms (d1-d4)	[3]
Solubility	Slightly soluble in DMSO.	[3]
Storage Conditions	Store at -20°C for long-term stability. Shipped at ambient temperature.	[4]

Note: Specific physical properties such as melting point, boiling point, and pKa for **N-Nitroso Desloratadine-d4** are not readily available in public literature and are typically found in the manufacturer's certificate of analysis.

Analytical Application and Experimental Protocols

N-Nitroso Desloratadine-d4 is primarily utilized as an internal standard in Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods to ensure the precise and accurate quantification of N-Nitroso Desloratadine.[1][6] Its use helps to correct for variations in sample preparation and instrument response.[2]

Experimental Protocol: Quantification of N-Nitroso Desloratadine using LC-MS/MS

This protocol is based on the methodology described by Kim et al. (2025) for the analysis of N-Nitroso Desloratadine, where the deuterated analog is used as an internal standard.[1][6]



1. Standard and Sample Preparation:

- N-Nitroso Desloratadine-d4 Internal Standard Stock Solution: Prepare a stock solution by dissolving 1 mg of N-Nitroso Desloratadine-d4 in 1 ml of acetonitrile to achieve a concentration of 1 mg/mL. This stock solution is then diluted with acetonitrile to a working concentration of 100 ng/mL.[7]
- N-Nitroso Desloratadine Standard Solutions: A stock solution of N-Nitroso Desloratadine (1 mg/mL in acetonitrile) is serially diluted with acetonitrile to prepare calibration standards at concentrations ranging from 1 to 50 ng/mL.[1][7]
- Sample Preparation: Dissolve 5 mg of the Desloratadine drug substance in 10 mL of acetonitrile.[7] Spike with the N-Nitroso Desloratadine-d4 internal standard solution.
- 2. LC-MS/MS Instrumentation and Conditions:
- Liquid Chromatography: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is employed for separation.[1][6]
 - Mobile Phase A: Water with 0.01% formic acid
 - Mobile Phase B: Acetonitrile with 0.01% formic acid
 - Gradient Elution: A gradient program is used to separate N-Nitroso Desloratadine from the drug substance matrix.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with Multiple Reaction Monitoring (MRM) is used for detection.[1][6]

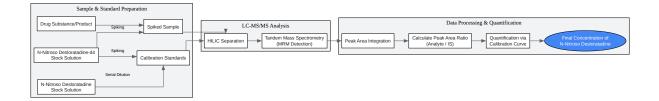
Analyte	Precursor Ion (m/z)	Product Ion (m/z)
N-Nitroso Desloratadine	340.1	310.1 ([M+H-NO]+)
N-Nitroso Desloratadine-d4 (Internal Standard)	344.3	314.1 ([M+H-NO]+)

The characteristic loss of the nitroso group ([M+H-NO]+) is a key fragmentation pathway for both the analyte and the internal standard.[7]



Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the quantification of N-Nitroso Desloratadine using **N-Nitroso Desloratadine-d4** as an internal standard.



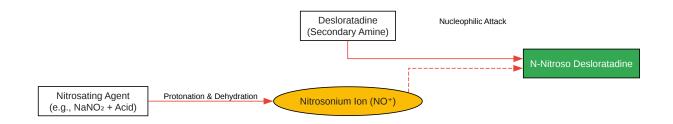
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Caption: Analytical workflow for N-Nitroso Desloratadine quantification.

Synthesis and Formation Pathway

While a specific, detailed synthesis protocol for **N-Nitroso Desloratadine-d4** is not publicly available, the general chemical pathway for the formation of N-Nitroso Desloratadine involves the reaction of the secondary amine in the piperidine ring of Desloratadine with a nitrosating agent.[2] This reaction typically occurs under acidic conditions where nitrite salts are converted to the reactive nitrosonium ion (NO+).[2]





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Caption: General formation pathway of N-Nitroso Desloratadine.

The synthesis of the deuterated analog would involve using a deuterated precursor of Desloratedine in a similar nitrosation reaction.

Conclusion

N-Nitroso Desloratadine-d4 is an indispensable tool for the accurate and reliable quantification of the potentially genotoxic impurity N-Nitroso Desloratadine in pharmaceutical materials. Its chemical properties are tailored for its use as an internal standard in sensitive LC-MS/MS methods. This guide provides researchers and drug development professionals with the fundamental technical information required for its effective application in a regulated environment.

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